4'-Isopropyl-4-nitrostilbene, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-isopropyl-4-nitrostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives are known for their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The presence of the nitro group and the isopropyl group in trans-4’-isopropyl-4-nitrostilbene imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-isopropyl-4-nitrostilbene typically involves the Perkin reaction, where 4-nitrophenylacetic acid reacts with benzaldehydes in the presence of a base like pyrrolidine under microwave irradiation. This method yields trans-4-nitrostilbene derivatives efficiently within a short reaction time .
Industrial Production Methods: While specific industrial production methods for trans-4’-isopropyl-4-nitrostilbene are not extensively documented, the general approach involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient production method.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-isopropyl-4-nitrostilbene can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in trans-4’-isopropyl-4-nitrostilbene can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in trans-4’-isopropyl-4-nitrostilbene can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: trans-4’-isopropyl-4-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of excited-state dynamics and solvent-polarity dependence in photochemical reactions .
Biology and Medicine:
Industry: In the industrial sector, trans-4’-isopropyl-4-nitrostilbene can be used in the production of dyes, pigments, and as a precursor for materials with nonlinear optical properties .
Mechanism of Action
The mechanism of action of trans-4’-isopropyl-4-nitrostilbene involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can participate in electron transfer reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
trans-4-nitrostilbene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
trans-4-(N,N-dimethylamino)-4’-nitrostilbene: Contains an amino group instead of an isopropyl group, which significantly alters its electronic properties and applications in nonlinear optics.
Uniqueness: trans-4’-isopropyl-4-nitrostilbene’s uniqueness lies in its combination of the nitro and isopropyl groups, which impart distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of these groups on the chemical and physical properties of stilbene derivatives.
Properties
CAS No. |
345667-61-0 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-[(E)-2-(4-nitrophenyl)ethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H17NO2/c1-13(2)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(19)20/h3-13H,1-2H3/b4-3+ |
InChI Key |
AVHQSZUZIFHYNU-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.